Kinase Selectivity Window for HER2 Over EGFR: CP-724714 vs. Lapatinib and TAK-165
In cell-free kinase assays, (E/Z)-CP-724714 demonstrates a 640-fold selectivity window for HER2 (IC50 = 10 nM) over EGFR (IC50 = 6,400 nM) [1]. This is in direct contrast to lapatinib, which is a dual HER2/EGFR inhibitor with IC50 values of 9.2 nM and 10.8 nM against HER2 and EGFR, respectively, representing only a 1.17-fold selectivity difference [2]. Another HER2-selective inhibitor, TAK-165 (mubritinib), shows >4,000-fold selectivity for HER2 over EGFR (HER2 IC50 = 6 nM; no EGFR inhibition up to 25,000 nM) . This positions (E/Z)-CP-724714 as having intermediate selectivity between the equipotent dual inhibitor lapatinib and the ultra-selective TAK-165.
| Evidence Dimension | HER2/EGFR Selectivity Ratio (Fold-Selectivity) |
|---|---|
| Target Compound Data | HER2 IC50 = 10 nM; EGFR IC50 = 6,400 nM (640-fold selectivity) |
| Comparator Or Baseline | Lapatinib: HER2 IC50 = 9.2 nM, EGFR IC50 = 10.8 nM (1.17-fold); TAK-165: HER2 IC50 = 6 nM, EGFR IC50 >25,000 nM (>4,000-fold) |
| Quantified Difference | CP-724714 exhibits ~547× greater HER2 selectivity over EGFR than lapatinib; ~6.25× less selective than TAK-165 |
| Conditions | Cell-free kinase assays using recombinant intracellular kinase domains |
Why This Matters
This selectivity window defines the compound's utility as a tool for dissecting HER2-specific signaling without the confounding effects of EGFR co-inhibition, a critical consideration for pathway analysis and biomarker studies.
- [1] Jani JP, Finn RS, Campbell M, et al. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor. Cancer Res. 2007;67(20):9887-9893. View Source
- [2] Rusnak DW, Lackey K, Affleck K, et al. The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo. Mol Cancer Ther. 2001;1(2):85-94. View Source
